2-[4-(2-methylbutan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
2-[4-(2-methylbutan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0907845
InChI:
InChI=1S/C16H20N2O2S/c1-4-16(2,3)12-5-7-13(8-6-12)20-11-14(19)18-15-17-9-10-21-15/h5-10H,4,11H2,1-3H3,(H,17,18,19)
SMILES:
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2
Molecular Formula:
C16H20N2O2S
Molecular Weight:
304.4 g/mol
2-[4-(2-methylbutan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC0907845
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2S |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 2-[4-(2-methylbutan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H20N2O2S/c1-4-16(2,3)12-5-7-13(8-6-12)20-11-14(19)18-15-17-9-10-21-15/h5-10H,4,11H2,1-3H3,(H,17,18,19) |
| Standard InChI Key | NBWAXDWBBGWLJZ-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator